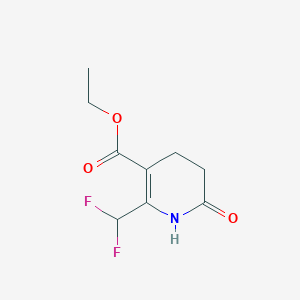
Ethyl 2-(difluoromethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(difluoromethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a synthetic organic compound that belongs to the class of difluoromethylated heterocycles This compound is of significant interest due to its unique chemical structure, which includes a difluoromethyl group, a pyridine ring, and an ester functional group
Métodos De Preparación
The synthesis of Ethyl 2-(difluoromethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be constructed through a cyclization reaction involving appropriate precursors.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylation reagents.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and scalability. Advanced techniques such as continuous flow chemistry and automated synthesis may also be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Ethyl 2-(difluoromethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoromethyl group can participate in substitution reactions, where it can be replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyridine carboxylic acids, while reduction may produce difluoromethylated pyridine alcohols.
Aplicaciones Científicas De Investigación
Ethyl 2-(difluoromethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development.
Agrochemicals: The compound can be used in the development of new pesticides and herbicides.
Materials Science: The compound’s difluoromethyl group can impart desirable properties, such as increased lipophilicity and metabolic stability, to materials used in various applications.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(difluoromethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The difluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, contributing to its overall efficacy .
Comparación Con Compuestos Similares
Ethyl 2-(difluoromethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can be compared with other difluoromethylated heterocycles, such as:
Difluoromethylated Pyridines: These compounds share a similar core structure but may differ in the position and nature of the difluoromethyl group.
Difluoromethylated Pyrimidines: These compounds contain a pyrimidine ring instead of a pyridine ring, leading to differences in chemical reactivity and biological activity.
Difluoromethylated Indoles: These compounds feature an indole ring, which can impart different pharmacological properties compared to pyridine-based compounds.
Propiedades
Fórmula molecular |
C9H11F2NO3 |
|---|---|
Peso molecular |
219.18 g/mol |
Nombre IUPAC |
ethyl 6-(difluoromethyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
InChI |
InChI=1S/C9H11F2NO3/c1-2-15-9(14)5-3-4-6(13)12-7(5)8(10)11/h8H,2-4H2,1H3,(H,12,13) |
Clave InChI |
AOHLAIPMKRHLJK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC(=O)CC1)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


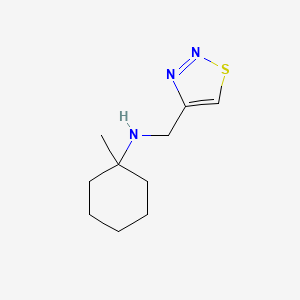
![7-Benzyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B15230722.png)
![5-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylicacid](/img/structure/B15230726.png)
![2-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)aceticacid](/img/structure/B15230728.png)
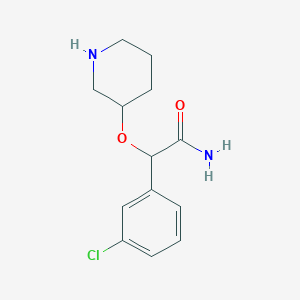
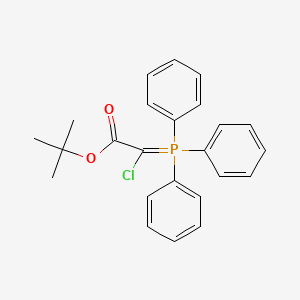
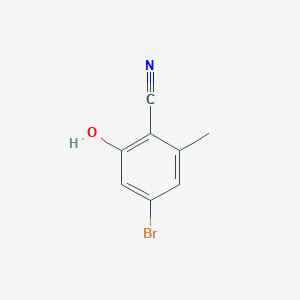
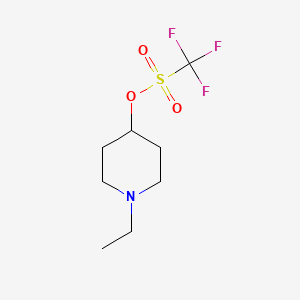
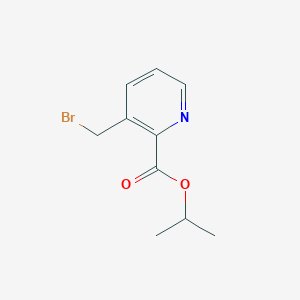

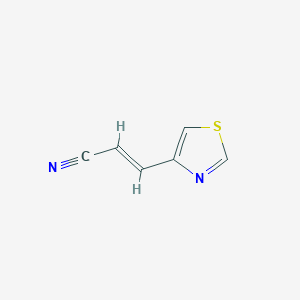
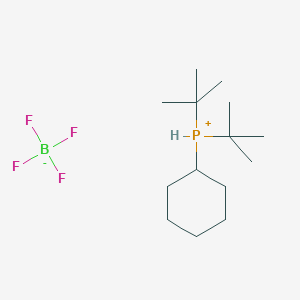

![(S)-2-(tert-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylicacid](/img/structure/B15230799.png)
